Darolutamide

Vue d'ensemble

Description

Darolutamide est un médicament anti-androgène non stéroïdien utilisé principalement dans le traitement du cancer de la prostate résistant à la castration non métastatique. Il est commercialisé sous le nom de marque Nubeqa et agit en inhibant l’action des androgènes, qui sont des hormones mâles qui peuvent favoriser la croissance des cellules cancéreuses de la prostate .

Applications De Recherche Scientifique

Darolutamide has a wide range of scientific research applications:

Chemistry: It is studied for its unique chemical structure and reactivity, particularly in the context of antiandrogenic activity.

Biology: Research focuses on its interaction with androgen receptors and its effects on cellular processes.

Mécanisme D'action

Darolutamide exerce ses effets en inhibant de manière compétitive la liaison des androgènes aux récepteurs aux androgènes. Cette inhibition empêche le récepteur aux androgènes de se transloquer vers le noyau et d’initier la transcription de gènes qui favorisent la croissance des cellules cancéreuses. La cible moléculaire principale est le récepteur aux androgènes, et la voie implique le blocage de la signalisation médiée par les androgènes .

Safety and Hazards

Darolutamide has a manageable tolerability profile . Side effects of this compound added to castration may include fatigue, asthenia, pain in the arms and legs, and rash . Patients taking this compound appear to experience comparatively few central nervous system-related adverse events (AEs) such as fatigue and falls, and no increases in seizures have been reported in the drug’s clinical or preclinical development . Other side effects ranging from hot flashes to hypothyroidism also occurred at rates similar to those of the placebo arm in Phase 3 .

Orientations Futures

Darolutamide expands the availability of treatment options in mHSPC and may be useful as a treatment for high-volume disease (typically defined as ≥ 4 bone metastases with spread outside of the pelvis and vertebral column) . Ongoing research will determine this compound’s potential role in additional disease states such as localized and castration-sensitive PCa .

Analyse Biochimique

Biochemical Properties

Darolutamide functions by competitively inhibiting the binding of androgens to androgen receptors. This inhibition prevents the nuclear translocation of activated androgen receptors, DNA binding, and androgen receptor-mediated gene transcription . The primary enzymes involved in the metabolism of this compound are cytochrome P450 3A4 (CYP3A4), uridine diphosphate glucuronosyltransferase 1A9 (UGT1A9), and uridine diphosphate glucuronosyltransferase 1A1 (UGT1A1) . Additionally, this compound interacts with transport proteins such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits the proliferation of prostate cancer cells by blocking androgen receptor signaling pathways . This inhibition leads to a reduction in tumor cell growth and a decrease in prostate-specific antigen (PSA) levels . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by preventing the activation of androgen receptors .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a competitive antagonist of androgen receptors. By binding to these receptors, this compound prevents androgens from activating them, thereby inhibiting their nuclear translocation and subsequent gene transcription . This inhibition disrupts the androgen receptor signaling pathway, leading to reduced cancer cell growth and proliferation . This compound also affects the expression of genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability and maintains its inhibitory effects on androgen receptors over extended periods . Long-term studies have shown that this compound can effectively reduce tumor growth and PSA levels in both in vitro and in vivo models . Additionally, the compound’s stability and degradation profile indicate that it remains active and effective over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound result in more significant inhibition of tumor growth and reduction in PSA levels . At very high doses, some toxic or adverse effects have been observed, including decreased appetite and nausea . These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

This compound is primarily metabolized through oxidation and glucuronidation pathways . The main enzymes involved in its metabolism are CYP3A4, UGT1A9, and UGT1A1 . The compound is converted into its active metabolite, keto-darolutamide, which exhibits similar pharmacological activity . The metabolic pathways of this compound also involve interactions with various cofactors and transport proteins, contributing to its overall clearance from the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transport proteins such as P-gp and BCRP . The compound has a low penetration rate across the blood-brain barrier, which minimizes its potential for central nervous system-related side effects . This compound is primarily bound to serum albumin in the plasma, with a volume of distribution of approximately 119 liters . The compound is excreted mainly through urine and feces .

Subcellular Localization

The subcellular localization of this compound involves its distribution within various cellular compartments. The compound is primarily localized in the cytoplasm, where it interacts with androgen receptors to inhibit their activation . This compound does not exhibit significant nuclear localization, which is consistent with its mechanism of action as an androgen receptor antagonist . The compound’s activity and function are influenced by its subcellular localization, contributing to its overall therapeutic effects .

Méthodes De Préparation

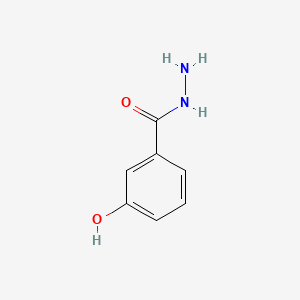

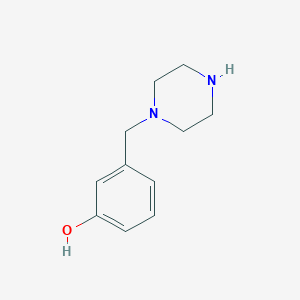

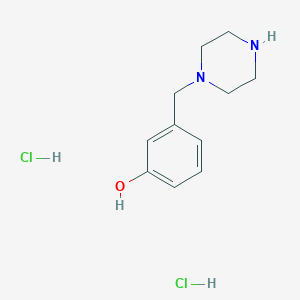

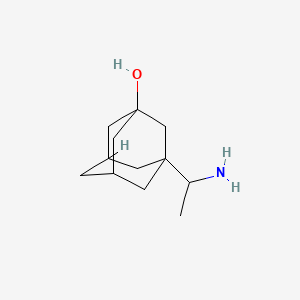

Voies de synthèse et conditions réactionnelles

La synthèse de Darolutamide implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. L’une des étapes clés comprend la formation d’un cycle pyrazole, qui est une partie cruciale de la structure de la molécule. Les conditions réactionnelles impliquent généralement l’utilisation de solvants comme le chloroforme et de réactifs tels que l’oxychlorure de phosphore et le benzaldéhyde .

Méthodes de production industrielle

La production industrielle de this compound implique l’optimisation de la voie de synthèse pour garantir un rendement et une pureté élevés. Cela comprend souvent l’utilisation de techniques avancées telles que la cristallisation pour obtenir la forme cristalline souhaitée du composé .

Analyse Des Réactions Chimiques

Types de réactions

Darolutamide subit diverses réactions chimiques, notamment :

Oxydation : Il est métabolisé en cétothis compound par déshydrogénation par l’enzyme CYP3A4 dans le foie.

Réduction : Bien que moins fréquentes, les réactions de réduction peuvent se produire dans des conditions spécifiques.

Substitution : Le composé peut subir des réactions de substitution, en particulier impliquant le cycle pyrazole.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le CYP3A4 et des agents réducteurs dans des conditions contrôlées. Les réactions sont généralement effectuées dans des solvants organiques à des températures spécifiques pour assurer un rendement optimal.

Principaux produits formés

Le principal produit formé par l’oxydation du this compound est le cétothis compound, qui conserve une activité pharmacologique significative .

Applications de recherche scientifique

This compound a un large éventail d’applications de recherche scientifique :

Chimie : Il est étudié pour sa structure chimique et sa réactivité uniques, en particulier dans le contexte de l’activité anti-androgène.

Biologie : La recherche se concentre sur son interaction avec les récepteurs aux androgènes et ses effets sur les processus cellulaires.

Comparaison Avec Des Composés Similaires

Composés similaires

Bicalutamide : Un autre anti-androgène non stéroïdien utilisé dans le traitement du cancer de la prostate.

Enzalutamide : Un inhibiteur du récepteur aux androgènes de nouvelle génération avec un mécanisme d’action similaire.

Apalutamide : Également utilisé pour le cancer de la prostate résistant à la castration non métastatique.

Unicité

Darolutamide est unique en raison de son potentiel inférieur d’effets secondaires sur le système nerveux central, tels que les convulsions, par rapport à d’autres composés similaires. Il possède également un profil pharmacocinétique favorable, avec des interactions médicamenteuses limitées et un degré élevé de spécificité pour les récepteurs aux androgènes .

Propriétés

IUPAC Name |

N-[(2S)-1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl]-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN6O2/c1-11(22-19(28)18-8-17(12(2)27)23-24-18)10-26-6-5-16(25-26)13-3-4-14(9-21)15(20)7-13/h3-8,11-12,27H,10H2,1-2H3,(H,22,28)(H,23,24)/t11-,12?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLIJXOOIHRSQRB-PXYINDEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=CC(=N1)C2=CC(=C(C=C2)C#N)Cl)NC(=O)C3=NNC(=C3)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1C=CC(=N1)C2=CC(=C(C=C2)C#N)Cl)NC(=O)C3=NNC(=C3)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101027953 | |

| Record name | Darolutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

719.5±60.0 | |

| Record name | Darolutamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12941 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The actions of androgens on androgen receptors (AR) potentiate the growth and survival of prostate cancer cells. Darolutamide competitively inhibits androgens from binding to their receptors, inhibiting AR nuclear translocation, as well as AR-mediated transcription. The end result of these processes is a decrease in prostate cancer cell proliferation and tumor size. Its main metabolite, keto-darolutamide, shows similar pharmacological activity to the parent drug, darolutamide. Darolutamide has been found to bind more tightly to the AR receptor than [apalutamide] and [enzalutamide], which are other androgen receptor antagonists. Darolutamide can act as a progesterone receptor (PR) antagonist in the laboratory setting with approximately 1% activity when compared to its actions at the androgen receptor. The clinical relevance is not known at this time. | |

| Record name | Darolutamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12941 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1297538-32-9 | |

| Record name | N-[(1S)-2-[3-(3-Chloro-4-cyanophenyl)-1H-pyrazol-1-yl]-1-methylethyl]-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1297538-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Darolutamide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1297538329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Darolutamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12941 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Darolutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DAROLUTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X05U0N2RCO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

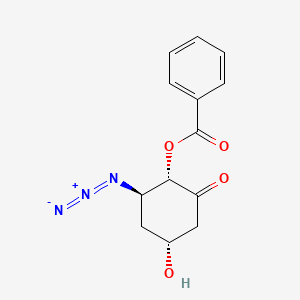

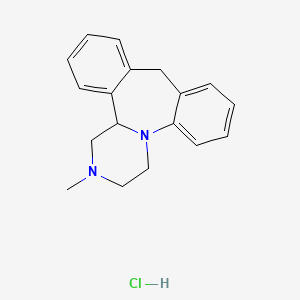

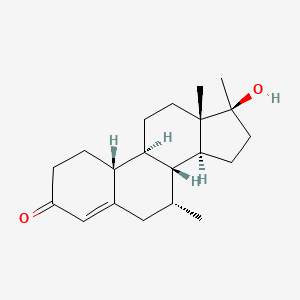

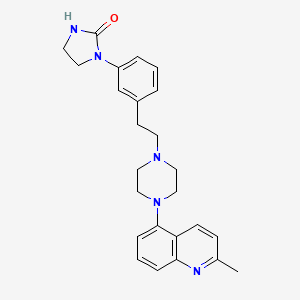

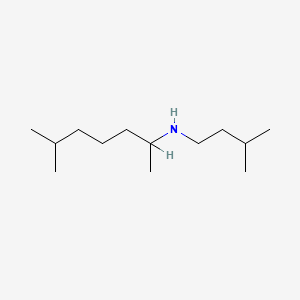

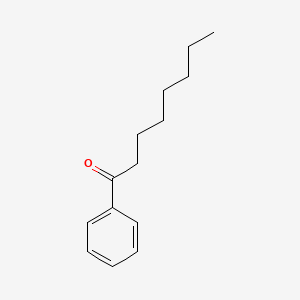

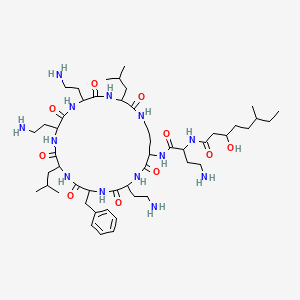

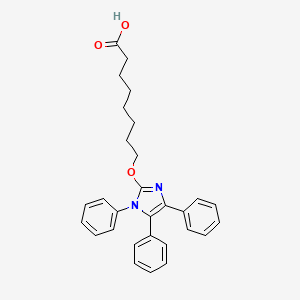

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-amino-5-[[hydroxy(sulfamoyloxy)phosphoryl]amino]pentanoic acid](/img/structure/B1677107.png)

![(2'R,3S,4'S,5'R) 6-chloro-4'-(3-chloro-2-fluoro-phenyl)-2'-(2,2-dimethyl-propyl)-2-oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-5'-carboxylic acid (2-morpholin-4-yl-ethyl)-amide](/img/structure/B1677117.png)